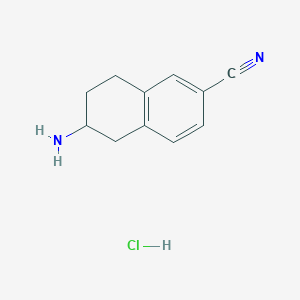![molecular formula C20H29ClN4O2 B13548335 1-methyl-6-oxo-N-[3-phenyl-2-(piperidin-2-yl)propyl]-1,4,5,6-tetrahydropyridazine-3-carboxamide hydrochloride](/img/structure/B13548335.png)
1-methyl-6-oxo-N-[3-phenyl-2-(piperidin-2-yl)propyl]-1,4,5,6-tetrahydropyridazine-3-carboxamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-6-oxo-N-[3-phenyl-2-(piperidin-2-yl)propyl]-1,4,5,6-tetrahydropyridazine-3-carboxamide hydrochloride is a complex organic compound belonging to the class of benzanilides. These compounds are characterized by the presence of an anilide group in which the carboxamide group is substituted with a benzene ring
Méthodes De Préparation
The synthesis of 1-methyl-6-oxo-N-[3-phenyl-2-(piperidin-2-yl)propyl]-1,4,5,6-tetrahydropyridazine-3-carboxamide hydrochloride involves several steps. The synthetic route typically starts with the preparation of the core tetrahydropyridazine structure, followed by the introduction of the phenyl and piperidinyl groups. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.
Analyse Des Réactions Chimiques
This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
1-methyl-6-oxo-N-[3-phenyl-2-(piperidin-2-yl)propyl]-1,4,5,6-tetrahydropyridazine-3-carboxamide hydrochloride has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential interactions with biological targets, such as enzymes or receptors. In medicine, it could be investigated for its therapeutic potential in treating various diseases. Additionally, this compound may have industrial applications, such as in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 1-methyl-6-oxo-N-[3-phenyl-2-(piperidin-2-yl)propyl]-1,4,5,6-tetrahydropyridazine-3-carboxamide hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes. The exact molecular pathways involved would depend on the specific biological context in which the compound is studied.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-methyl-6-oxo-N-[3-phenyl-2-(piperidin-2-yl)propyl]-1,4,5,6-tetrahydropyridazine-3-carboxamide hydrochloride include other benzanilides and related heterocyclic compounds. For example, compounds containing the imidazole or indole nucleus may share some structural similarities and biological activities . the unique combination of the tetrahydropyridazine core with the phenyl and piperidinyl groups distinguishes this compound from others, potentially leading to unique properties and applications.
Propriétés
Formule moléculaire |
C20H29ClN4O2 |
|---|---|
Poids moléculaire |
392.9 g/mol |
Nom IUPAC |
1-methyl-6-oxo-N-(3-phenyl-2-piperidin-2-ylpropyl)-4,5-dihydropyridazine-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C20H28N4O2.ClH/c1-24-19(25)11-10-18(23-24)20(26)22-14-16(17-9-5-6-12-21-17)13-15-7-3-2-4-8-15;/h2-4,7-8,16-17,21H,5-6,9-14H2,1H3,(H,22,26);1H |
Clé InChI |
NSRXFBMKAWNDIY-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)CCC(=N1)C(=O)NCC(CC2=CC=CC=C2)C3CCCCN3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Oxa-3-azabicyclo[2.2.1]hept-5-ene;hydrochloride](/img/structure/B13548266.png)


![3-[(2-Methoxyethoxy)methyl]-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B13548283.png)
![2-{4-Chlorothieno[2,3-d]pyrimidin-2-yl}pyridine](/img/structure/B13548289.png)
![1-[2-(2-Methyl-1,3-thiazol-4-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B13548302.png)
![3-(Azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol](/img/structure/B13548310.png)


![6-fluoro-1H,2H,3H-pyrrolo[3,2-b]pyridine hydrochloride](/img/structure/B13548337.png)
![1-[(3S,4R)-3-amino-4-(trifluoromethyl)pyrrolidin-1-yl]-2-phenylmethoxyethanone;hydrochloride](/img/structure/B13548342.png)
![Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(4-fluorophenyl)cyclobutane-1-carboxylicacid,trans](/img/structure/B13548351.png)

